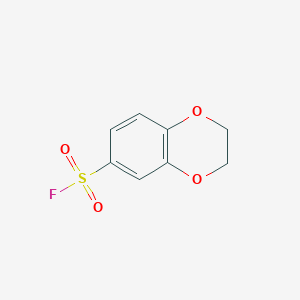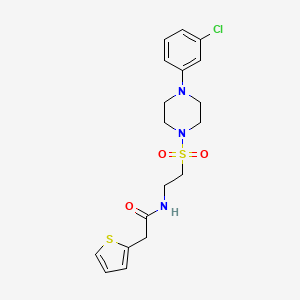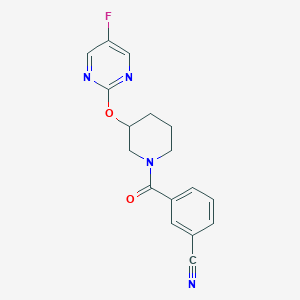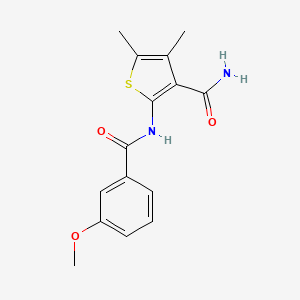![molecular formula C15H26ClN3O B2897294 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide CAS No. 2411289-35-3](/img/structure/B2897294.png)
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as DPTA or N-(2,2-dimethylbutyl)-N-(1-(1-methylpyrazol-4-yl)propan-2-yl)acetamide. This compound belongs to the class of acetamides and has a molecular weight of 346.91 g/mol.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide involves selective inhibition of HDAC6 activity. HDAC6 is a cytoplasmic enzyme that plays a crucial role in the deacetylation of α-tubulin, a major component of the microtubule network. Deacetylation of α-tubulin leads to destabilization of microtubules, which in turn affects cellular processes such as cell migration and intracellular trafficking. Inhibition of HDAC6 activity using DPTA leads to increased acetylation of α-tubulin, which stabilizes the microtubule network and improves cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various cell lines and animal models. Inhibition of HDAC6 activity using DPTA has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPTA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide in lab experiments include its ability to selectively inhibit HDAC6 activity, its well-defined mechanism of action, and its therapeutic potential in the treatment of various diseases. However, there are also some limitations to using DPTA in lab experiments. These include its low solubility in water, its potential toxicity, and its limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide. One direction is to further explore its therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to investigate its potential as a tool for studying the role of HDAC6 in cellular processes. Additionally, there is a need to develop more stable and water-soluble analogs of DPTA for use in lab experiments.
Synthesemethoden
The synthesis of 2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide is a multi-step process that involves the use of several reagents and solvents. The most common method of synthesis is through the reaction of 2-chloro-N-(2,2-dimethylbutyl)acetamide with 1-(1-methylpyrazol-4-yl)propan-2-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is a class II histone deacetylase that plays a crucial role in many cellular processes such as cell migration, intracellular trafficking, and protein degradation. Inhibition of HDAC6 activity using DPTA has been shown to have therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O/c1-6-15(3,4)11-19(14(20)8-16)12(2)7-13-9-17-18(5)10-13/h9-10,12H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMIVZZZPAIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CN(C(C)CC1=CN(N=C1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2897224.png)

![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)
![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897230.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897231.png)
![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)